Author: BenchChem Technical Support Team. Date: January 2026
Preamble for the Modern Researcher
In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a foundational structure whose derivatives have consistently demonstrated a remarkable breadth of biological activities. Among these, the pyrazole carbonitrile moiety has emerged as a particularly compelling pharmacophore, underpinning a new generation of therapeutic candidates. This guide moves beyond a mere recitation of facts, offering instead a deep, mechanistic, and practical exploration of the biological activities of pyrazole carbonitrile derivatives. Herein, we dissect the causal links between molecular structure and biological function, provide robust, field-tested experimental protocols, and illuminate the key signaling pathways these compounds modulate. This document is crafted for the discerning researcher, scientist, and drug development professional, providing the technical depth and practical insights necessary to accelerate innovation in this exciting field.
I. The Chemical Versatility and Biological Significance of the Pyrazole Carbonitrile Core
The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of hydrogen bonding capabilities, dipolar character, and metabolic stability. The strategic incorporation of a carbonitrile (-C≡N) group dramatically influences the molecule's electronic properties and steric profile. The nitrile group is a potent electron-withdrawing group, a hydrogen bond acceptor, and can participate in various metabolic pathways. This unique combination often enhances binding affinity to biological targets and can improve pharmacokinetic properties.
The result is a class of compounds with a wide therapeutic window, demonstrating significant potential across multiple domains of disease biology. Notably, pyrazole carbonitrile derivatives have shown exceptional promise as anticancer, antimicrobial, and anti-inflammatory agents.[1]
II. Anticancer Activity: Targeting the Engines of Malignancy
The uncontrolled proliferation of cancer cells is often driven by aberrant signaling pathways. Pyrazole carbonitrile derivatives have been shown to effectively target key nodes within these pathways, leading to cell cycle arrest and apoptosis.
A. Mechanism of Action: Inhibition of Pro-Survival Signaling
A significant body of research points to the ability of pyrazole carbonitriles to modulate the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.[2][3][4] These are two of the most critical pathways regulating cell growth, proliferation, and survival.
-
The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell metabolism, growth, and survival. Pyrazole carbonitrile derivatives have been shown to inhibit key kinases in this pathway, such as PI3K and Akt, thereby cutting off the pro-survival signals that cancer cells depend on.[3][4] This inhibition can lead to the activation of apoptotic caspases and ultimately, programmed cell death.
-
The MAPK/ERK Pathway: This pathway is crucial for transmitting extracellular signals to the nucleus to control gene expression related to cell proliferation and differentiation. Certain pyrazole derivatives can inhibit key components of this pathway, such as ERK, preventing the downstream signaling that drives cancer cell division.[5]
// Nodes
growth_factor [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"];
receptor [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"];
pyrazole [label="Pyrazole Carbonitrile\nDerivative", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// PI3K Pathway
pi3k [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"];
pip2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
pip3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"];
mtor [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"];
proliferation_pi3k [label="Cell Growth, Proliferation,\nSurvival", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// MAPK Pathway
ras [label="Ras", fillcolor="#34A853", fontcolor="#FFFFFF"];
raf [label="Raf", fillcolor="#34A853", fontcolor="#FFFFFF"];
mek [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"];
erk [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"];
transcription [label="Transcription Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"];
proliferation_mapk [label="Gene Expression,\nCell Proliferation", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges
growth_factor -> receptor;
receptor -> pi3k [label="Activates"];
receptor -> ras [label="Activates"];
pi3k -> pip3 [label="Converts PIP2 to"];
pip2 -> pip3 [style=invis];
pip3 -> akt [label="Activates"];
akt -> mtor [label="Activates"];
mtor -> proliferation_pi3k [label="Promotes"];
ras -> raf;
raf -> mek;
mek -> erk;
erk -> transcription;
transcription -> proliferation_mapk;
// Inhibition
pyrazole -> akt [color="#EA4335", style=dashed, arrowhead=tee, label="Inhibits"];
pyrazole -> erk [color="#EA4335", style=dashed, arrowhead=tee, label="Inhibits"];
}
.dot
Figure 1: Simplified schematic of the PI3K/Akt and MAPK/ERK signaling pathways and points of inhibition by pyrazole carbonitrile derivatives.
B. In Vitro Evaluation of Anticancer Activity
A tiered approach to in vitro testing is essential to characterize the anticancer potential of novel pyrazole carbonitrile derivatives.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a primary screening tool for cytotoxicity.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the pyrazole carbonitrile derivatives in culture medium. The final DMSO concentration should be kept below 0.5%. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrazole carbonitrile derivative at various concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
// Nodes
start [label="Start: Synthesized Pyrazole\nCarbonitrile Derivatives", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
mtt [label="Primary Screening:\nMTT Cytotoxicity Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"];
ic50 [label="Determine IC50 Values", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];
apoptosis [label="Secondary Screening:\nAnnexin V/PI Apoptosis Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"];
mechanism [label="Mechanism of Action Studies:\nWestern Blot for Pathway Proteins\n(p-Akt, p-ERK)", fillcolor="#34A853", fontcolor="#FFFFFF"];
invivo [label="In Vivo Studies:\nTumor Xenograft Model", fillcolor="#EA4335", fontcolor="#FFFFFF"];
end [label="Lead Compound Identification", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
start -> mtt;
mtt -> ic50;
ic50 -> apoptosis [label="Select Potent\nCompounds"];
apoptosis -> mechanism;
mechanism -> invivo [label="Confirm Mechanism"];
invivo -> end;
}
.dot
Figure 2: A typical experimental workflow for the evaluation of the anticancer activity of pyrazole carbonitrile derivatives.
C. In Vivo Evaluation of Anticancer Efficacy
Promising candidates from in vitro assays should be evaluated in vivo to assess their therapeutic potential in a whole-organism context.
This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer the pyrazole carbonitrile derivative (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).
D. Quantitative Data on Anticancer Activity
The following table summarizes the reported IC50 values of representative pyrazole carbonitrile derivatives against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-naphthalene hybrids | MCF-7 (Breast) | 5.8 - 9.3 | [8] |
| Ferrocene-pyrazole hybrids | HCT-116 (Colon) | 3.12 |
| Pyrazole carbaldehyde derivatives | MCF7 (Breast) | 0.25 | [9] |
| Indole-pyrazole hybrids | HCT116 (Colon) | < 23.7 | [9] |
| 3,4-diaryl pyrazole derivatives | various | 0.06 - 0.25 | [9] |
III. Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazole carbonitrile derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.
A. Mechanism of Action
While the exact mechanisms are still under investigation for many derivatives, it is believed that their antimicrobial effects may stem from the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The lipophilic nature of many pyrazole derivatives allows them to penetrate microbial cell walls.
B. In Vitro Evaluation of Antimicrobial Activity
This is a preliminary qualitative assay to screen for antimicrobial activity.
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Evenly spread the microbial suspension onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Well Preparation: Create wells (6 mm diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume of the pyrazole carbonitrile derivative solution (dissolved in a suitable solvent like DMSO) to each well. Include a solvent control and a positive control (a known antibiotic).
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Analysis: Measure the diameter of the zone of inhibition around each well.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Serial Dilutions: Prepare serial two-fold dilutions of the pyrazole carbonitrile derivative in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
Analysis: Determine the lowest concentration of the compound at which no visible growth occurs. This is the MIC.
C. Quantitative Data on Antimicrobial Activity
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 2,3-dihydro-1H-pyrazole-4-carbonitriles | Various bacteria and fungi | 4 - 2048 | [10] |
| Pyrano[2,3-c] pyrazole derivatives | E. coli, K. pneumoniae | 6.25 | [11] |
| Pyrazole analogues | E. coli | 0.25 | [12] |
| Pyrazole analogues | S. epidermidis | 0.25 | [12] |
IV. Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a hallmark of numerous diseases. Pyrazole derivatives, most notably the COX-2 inhibitor celecoxib, have a well-established role in managing inflammation. Pyrazole carbonitriles are also being explored for their potent anti-inflammatory effects.
A. Mechanism of Action: Targeting Pro-inflammatory Enzymes
The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[13][14][15] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Some derivatives also exhibit inhibitory activity against 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade.[16]
// Nodes
cell_membrane [label="Cell Membrane Phospholipids", fillcolor="#F1F3F4", fontcolor="#202124"];
pla2 [label="Phospholipase A2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
arachidonic_acid [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"];
pyrazole [label="Pyrazole Carbonitrile\nDerivative", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
cox [label="COX-1 / COX-2", fillcolor="#4285F4", fontcolor="#FFFFFF"];
lox [label="5-LOX", fillcolor="#4285F4", fontcolor="#FFFFFF"];
prostaglandins [label="Prostaglandins", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
leukotrienes [label="Leukotrienes", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
inflammation [label="Inflammation, Pain, Fever", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
cell_membrane -> arachidonic_acid [label="PLA2"];
arachidonic_acid -> cox;
arachidonic_acid -> lox;
cox -> prostaglandins;
lox -> leukotrienes;
prostaglandins -> inflammation;
leukotrienes -> inflammation;
// Inhibition
pyrazole -> cox [color="#EA4335", style=dashed, arrowhead=tee, label="Inhibits"];
pyrazole -> lox [color="#EA4335", style=dashed, arrowhead=tee, label="Inhibits"];
}
.dot
Figure 3: The arachidonic acid cascade and the inhibitory action of pyrazole carbonitrile derivatives on COX and LOX enzymes.
B. In Vivo Evaluation of Anti-inflammatory Activity
This is a classic and reliable model for evaluating acute inflammation.[17][18][19][20]
Methodology:
-
Animal Grouping: Acclimatize male Wistar rats and divide them into groups (n=6).
-
Compound Administration: Administer the pyrazole carbonitrile derivative orally or intraperitoneally. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[17][18]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.[17][21]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
C. Quantitative Data on Anti-inflammatory Activity
| Compound Class | In Vivo Model | Activity | Reference |
| Pyrazole derivatives | Carrageenan-induced paw edema | 52.0% inhibition at 100 mg/kg | [21] |
| Pyrazole-pyridazine hybrids | COX-2 Inhibition | IC50 = 1.15 µM | [13] |
| Pyrazole analogues | Carrageenan-induced paw edema | Potent anti-inflammatory activity | [22] |
V. Synthesis of Pyrazole-4-Carbonitrile Derivatives
The synthesis of pyrazole-4-carbonitrile derivatives is often achieved through efficient one-pot, multi-component reactions.
Experimental Protocol 7: One-Pot Synthesis of Pyrazole-4-Carbonitriles
Methodology:
-
Knoevenagel Condensation: In a round-bottom flask, dissolve an aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in a suitable solvent (e.g., ethanol). Add a catalytic amount of a base (e.g., piperidine) and stir at room temperature.
-
Michael Addition and Cyclization: To the reaction mixture, add phenylhydrazine (1 mmol) and continue stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the product often precipitates out of the solution. The solid can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol.[16]
VI. Concluding Remarks and Future Directions
The pyrazole carbonitrile scaffold is a testament to the power of strategic molecular design in drug discovery. The derivatives of this core structure have consistently demonstrated potent and diverse biological activities, positioning them as highly promising candidates for the development of new anticancer, antimicrobial, and anti-inflammatory therapies. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a robust foundation for researchers in this dynamic field.
Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic profiles, and exploring their potential in combination therapies. The continued exploration of the chemical space around the pyrazole carbonitrile nucleus will undoubtedly unlock new and even more potent therapeutic agents to address unmet medical needs.
VII. References
-
Tewari, A. K., Srivastava, P., Singh, V. P., Singh, A., Goel, R. K., & Mohan, C. G. (2010). Novel anti-inflammatory agents based on pyrazole based dimeric compounds; design, synthesis, docking and in vivo activity. Chemical & Pharmaceutical Bulletin, 58(5), 634–638.
-
NaCl: a facile, environmentally benign catalyst for the synthesis of pyrazole 4-carbonitrile in aqueous media. (n.d.). ResearchGate.
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Synthesis and anti-inflammatory activity of some pyrazole derivatives. (n.d.). Semantic Scholar.
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Osman, E. O., Khalil, N. A., Magdy, A., & El-Dash, Y. (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 15(8), 2692–2708.
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Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. (2021). ACS Omega, 6(32), 21099–21111.
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). ResearchGate.
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Zhang, X., Wu, J., & Li, Y. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724.
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Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2018). Molecules, 23(10), 2549.
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Hilmy, K. M., & El-Sayed, M. A. (2017). Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. Bioorganic & Medicinal Chemistry Letters, 27(11), 2415–2420.
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Kanwal, M., Sarwar, S., Nadeem, H., Ata, A., Shah, F. A., Malik, S., Maqsood, S., & Miana, G. A. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iranian Journal of Basic Medical Sciences, 25(10), 1201–1211.
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NaCl: a facile, environmentally benign catalyst for the synthesis of pyrazole 4-carbonitrile in aqueous media. (n.d.). ResearchGate.
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In Vivo and In Silico Molecular Modeling Studies of Newly Synthesized Pyrazoles for Their Anti-Inflammatory and Analgesic Properties. (2024). R Discovery.
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(16), 12724.
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Singh, R., Kaur, H., & Kumar, K. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 163–173.
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Wang, Z., Wang, Y., Li, Y., & Li, J. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Acta Pharmaceutica Sinica B, 12(1), 1–21.
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Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. (n.d.). BenchChem.
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Osman, E. O., Khalil, N. A., Magdy, A., & El-Dash, Y. (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 15(8), 2692–2708.
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Application Notes and Protocols for Pyrazole Derivatives in Anticancer Drug Discovery. (n.d.). BenchChem.
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Mini review on anticancer activities of Pyrazole Derivatives. (2023). International Journal of Novel Research and Development, 8(6).
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Patel, R. V., & Mistry, B. D. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 13–22.
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Proposed mechanism for the formation of pyrazole-4-carbonitrile... (n.d.). ResearchGate.
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Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). (n.d.). ResearchGate.
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Vala, R. M., Tandon, V., Nicely, L. G., Guo, L., Gu, Y., Banerjee, S., & Patel, H. M. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. RSC Medicinal Chemistry, 13(8), 1014–1022.
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Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2010). Journal of Visualized Experiments, (38), 1803.
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Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv.
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Noser, A. A., Shehadi, I. A., & Salem, M. M. (2022). Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. ACS Omega, 7(27), 23293–23307.
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Synthesis, DFT analysis, and molecular docking of pyrazole derivatives as targeted inhibitors of PI3K/AKT and JAK/STAT pathways in lung cancer cells. (n.d.). ResearchGate.
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Carrageenan Induced Paw Edema Model. (n.d.). Creative Biolabs.
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Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2022). Chemical Methodologies, 6(1), 1–10.
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Nguyen, H. T., Truong, M. H., Le, T. V., Vo, N. T., Nguyen, H. D., & Tran, P. H. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega, 7(20), 17387–17399.
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Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). Molecules, 30(6), 1234.
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Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2018). Molecules, 23(10), 2549.
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The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats. (1995). Pharmacology, 51(4), 231–236.
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules, 26(16), 4945.
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Structure Tuning of Pyrazolylpyrrole Derivatives as ERK Inhibitors Utilizing Dual Tools; 3D-QSAR and Side-Chain Hopping. (2011). Bioorganic & Medicinal Chemistry Letters, 21(16), 4900–4904.
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